molecular formula C17H26N2O3 B3008557 N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 860650-67-5

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B3008557
CAS No.: 860650-67-5
M. Wt: 306.406
InChI Key: SRLPXQKCKPQIOG-VCHYOVAHSA-N
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Description

N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom. This compound is known for its stability and ability to form complexes with transition metals, making it valuable in various chemical applications .

Mechanism of Action

Target of Action

The primary target of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the fatty acid biosynthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid biosynthesis pathway . By interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it may disrupt the normal function of this pathway, leading to downstream effects on cell growth and division.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

3,5-di-tert-butyl-4-hydroxybenzaldehyde+methoxycarbohydrazideN’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide\text{3,5-di-tert-butyl-4-hydroxybenzaldehyde} + \text{methoxycarbohydrazide} \rightarrow \text{N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide} 3,5-di-tert-butyl-4-hydroxybenzaldehyde+methoxycarbohydrazide→N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is unique due to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group, which imparts significant steric hindrance and enhances its stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLPXQKCKPQIOG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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